molecular formula C2H2Cl2O2<br>C2H2Cl2O2<br>CHCl2COOH B1670461 Dichloroacetic acid CAS No. 79-43-6

Dichloroacetic acid

Cat. No.: B1670461
CAS No.: 79-43-6
M. Wt: 128.94 g/mol
InChI Key: JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Description

Dichloroacetic acid (DCA), chemically represented as C₂H₂Cl₂O₂ (linear formula: CHCl₂COOH), is a halogenated derivative of acetic acid where two hydrogen atoms in the methyl group are replaced by chlorine atoms . Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroacetic acid is typically synthesized through the reduction of trichloroacetic acid. This can be achieved by using reducing agents such as zinc and hydrochloric acid. Another method involves the hydrolysis of pentachloroethane .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of acetic acid or chloroacetic acid. The reaction involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. Additionally, this compound can be prepared from chloral hydrate by reacting it with calcium carbonate and sodium cyanide in water, followed by acidification with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Dichloroacetic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to trichloroacetic acid.

    Reduction: It can be reduced to monochloroacetic acid or acetic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Zinc and hydrochloric acid.

    Nucleophiles: Hydroxide ions, ammonia, or amines.

Major Products Formed:

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Metabolic Disorders

Dichloroacetic acid has been primarily studied for its role in treating inherited mitochondrial disorders, particularly those associated with lactic acidosis. It functions by inhibiting pyruvate dehydrogenase kinase, which leads to increased pyruvate utilization and reduced lactate levels. Clinical studies have demonstrated its efficacy in conditions such as congenital lactic acidosis, where it is used to restore normal metabolic function .

1.2 Cancer Treatment

This compound has garnered attention as a potential anti-cancer agent. Research indicates that it can reverse the Warburg effect—where cancer cells preferentially utilize glycolysis over oxidative phosphorylation—thereby restoring normal cellular respiration and inhibiting tumor growth. Notably, studies have shown that DCA treatment significantly reduced tumor size in xenograft models of lung cancer and did not interfere with conventional chemotherapy agents like cisplatin .

1.3 Alleviation of Cancer-Related Fatigue

Recent studies have identified this compound as a promising treatment for cancer-related fatigue (CRF). In preclinical models, DCA improved physical function and motivation without compromising the efficacy of cancer treatments. This positions DCA as a potential adjuvant therapy for managing CRF in patients undergoing cancer treatment .

Environmental Applications

2.1 Disinfection By-Product

This compound is also recognized as a by-product of water disinfection processes, particularly chlorination. It is important to monitor its levels in drinking water due to its potential health impacts, including hepatocarcinogenic effects observed in rodent studies . Regulatory bodies emphasize the need for guidelines to limit exposure to this compound in drinking water.

Table 1: Summary of Clinical Studies on this compound

Study ReferenceCondition TreatedMethodologyKey Findings
Stacpoole et al., 2006Congenital Lactic AcidosisClinical TrialsSignificant reduction in lactate levels and improvement in metabolic parameters
Michelakis et al., 2010CancerXenograft ModelsDCA reduced tumor sizes without affecting chemotherapy efficacy
Perry et al., 2024Cancer-Related FatigueMouse ModelsImproved physical function and motivation; no adverse effects on tumor growth

Safety and Toxicity

While this compound shows promise in various therapeutic applications, it is associated with some toxicity risks. The most notable side effect is peripheral neuropathy, which is generally reversible upon discontinuation of the drug . Long-term animal studies have raised concerns regarding its hepatocarcinogenic potential; however, there is currently no evidence linking DCA to cancer development in humans .

Mechanism of Action

Dichloroacetic acid exerts its effects by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular respiration and energy production. By modulating cellular metabolism, this compound can affect the growth and survival of cancer cells. Additionally, it has been shown to influence other metabolic pathways, including the citric acid cycle .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Value
Molecular Weight 128.94 g/mol
Melting Point 9–11°C
Boiling Point 194°C
Density 1.563 g/cm³
Solubility Miscible in water, ethanol, ether
pKa ~1.35

DCA is a colorless, corrosive liquid with applications spanning chemical synthesis, water disinfection byproducts, and experimental therapeutics . It inhibits pyruvate dehydrogenase kinase (PDHK), redirecting cellular metabolism toward oxidative phosphorylation, a mechanism exploited in cancer and metabolic disease research .

Comparison with Similar Halogenated Acetic Acids

Structural and Functional Differences

The table below contrasts DCA with trichloroacetic acid (TCA), monochloroacetic acid (MCA), and dibromoacetic acid (DBA):

Compound Molecular Formula Halogen Atoms Key Applications Toxicity Profile
Dichloroacetic Acid C₂H₂Cl₂O₂ 2 Cl Cancer therapy, lactic acidosis treatment, water disinfection byproduct Liver carcinogen (rodents), neurotoxic
Trichloroacetic Acid C₂HCl₃O₂ 3 Cl Dermatology (wart removal), industrial synthesis Less hepatotoxic than DCA; skin irritant
Monochloroacetic Acid C₂H₃ClO₂ 1 Cl Herbicide production, carboxymethyl cellulose synthesis Severe acute toxicity (LD₅₀: 76 mg/kg rats)
Dibromoacetic Acid C₂H₂Br₂O₂ 2 Br Water disinfection byproduct Stronger spermatotoxicity vs. DCA

Metabolic and Mechanistic Contrasts

  • DCA vs. TCA: DCA is metabolized via glutathione-S-transferase zeta 1 (GST-zeta1) to glyoxylic acid, while TCA undergoes reductive dehalogenation.
  • DCA vs. DBA : Bromine substitution in DBA enhances reproductive toxicity, particularly spermatogenesis disruption, compared to chlorine in DCA .
  • Environmental Impact : DCA and TCA are common disinfection byproducts (DBPs) in chlorinated water, with concentrations ranging from 10–100 µg/L in swimming pools . DBA and bromodichloromethane (BDCM) are also DBPs but form preferentially in bromide-rich waters .

Therapeutic Potential

DCA uniquely targets mitochondrial metabolism by activating pyruvate dehydrogenase (PDH), making it a candidate for lactic acidosis and certain cancers . In contrast, TCA lacks metabolic modulation properties, and MCA is primarily industrial due to its acute toxicity .

Toxicity and Carcinogenicity

  • DCA: Classified as a Group 2B carcinogen (IARC) due to liver tumors in rodents. Proposed mechanisms include oxidative stress, GST-zeta1 inhibition, and disrupted apoptosis .
  • TCA: Less carcinogenic than DCA; primarily causes skin irritation .
  • Regulatory Limits : The German MAK Commission sets workplace exposure limits for DCA at 1.1 mg/m³ (inhalable fraction) due to liver and neurotoxicity risks .

Environmental and Analytical Challenges

  • Detection : Gas chromatography (GC) and HPLC are standard methods for separating DCA, TCA, and MCA in water samples .
  • Formation in Water : DCA levels correlate with dissolved organic carbon (DOC), while TCA formation depends on chlorine dose .

Biological Activity

Dichloroacetic acid (DCA) is a compound that has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and metabolic disorders. This article explores the various mechanisms through which DCA exerts its effects, supported by research findings, case studies, and relevant data tables.

Overview of this compound

DCA is primarily known as a by-product of chlorinated drinking water and has been studied for its potential therapeutic applications. It functions as an inhibitor of pyruvate dehydrogenase kinase (PDK), leading to increased oxidative metabolism in cells, particularly in cancerous tissues. This section will delve into its biological activities, focusing on its anticancer properties and effects on metabolic disorders.

DCA's anticancer effects are largely attributed to its ability to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation. Research indicates that DCA selectively targets cancer cells with mitochondrial defects, enhancing their susceptibility to apoptosis while sparing normal cells . Key findings include:

  • Apoptosis Induction : In a study involving colorectal cancer cell lines, DCA treatment resulted in a significant increase in apoptotic cells, particularly in metastatic LoVo cells, with a tenfold increase observed after 48 hours .
  • Cell Cycle Arrest : DCA was shown to cause G2 phase arrest in well-differentiated HT29 cells, indicating its potential to disrupt the cell cycle in cancer cells .

Clinical Studies

A controlled clinical trial assessed DCA's efficacy in treating congenital lactic acidosis. While the trial found no significant improvement in overall clinical outcomes, it did report a reduction in postprandial blood lactate levels, suggesting some metabolic benefits from DCA administration .

Study Population Findings Outcome
Stockwin et al. (2010)Colorectal cancer cell linesSignificant decrease in cancer cell proliferation and apoptosis inductionEffective against cancer cells with mitochondrial defects
Clinical Trial (2006)Children with congenital lactic acidosisReduced blood lactate levels; no significant improvement in neurological outcomesWell tolerated but limited clinical efficacy

Metabolic Effects

DCA has also been investigated for its potential to lower blood glucose and cholesterol levels. This activity suggests that it may be beneficial for conditions such as diabetes and hyperlipidemia:

  • Diabetes Management : DCA enhances glucose oxidation through stimulation of the mitochondrial pyruvate dehydrogenase complex, thereby improving energy metabolism .
  • Cholesterol Reduction : Studies indicate that DCA may lower cholesterol levels, which could have implications for cardiovascular health .

Toxicological Considerations

Despite its therapeutic potential, DCA is not without risks. Studies have highlighted its hepatocarcinogenic properties in rodent models, raising concerns about long-term exposure:

  • Carcinogenicity : Research demonstrated that prolonged exposure to DCA resulted in increased incidences of liver tumors in mice .
  • Neurotoxicity : High doses have been associated with peripheral neuropathy and other toxic effects on various organs .

Q & A

Basic Research Questions

Q. What are the primary therapeutic applications of dichloroacetic acid, and how are clinical trials designed to evaluate its efficacy?

DCA has shown potential in treating lactic acidosis, diabetes, and hyperlipidemia by modulating glucose and lipid metabolism. Clinical trials often employ randomized, double-blind, placebo-controlled designs to assess efficacy and safety. For example, in lactic acidosis studies, DCA is administered intravenously (e.g., 50 mg/kg), with endpoints including lactate clearance rates and adverse event monitoring . Key challenges include patient stratification based on metabolic profiles and managing inter-individual variability in drug response.

Q. What analytical methods are recommended for detecting DCA in environmental and biological samples?

Gas chromatography (GC) and ion chromatography (IC) are standard methods. GC offers high sensitivity (detection limits <0.1 µg/L) but requires derivatization, while IC avoids this step but may have lower resolution for complex matrices. Method validation should include spike-recovery tests (target: 85–115% recovery) and interlaboratory comparisons to identify technical pitfalls, such as improper internal standard spiking or flow-rate calibration .

Q. How is DCA metabolized in vivo, and what are the implications for dosing regimens?

DCA is primarily metabolized by glutathione transferase zeta 1 (GSTZ1), which converts it to glyoxylate. Polymorphisms in GSTZ1 (e.g., haplotype 1a-1a vs. 1c-1d) significantly alter pharmacokinetics, necessitating genotyping in clinical studies. Dose regimens must account for enzyme saturation kinetics, with typical therapeutic doses ranging from 12.5 to 100 mg/kg/day in rodent models .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on DCA’s carcinogenic potential in preclinical studies?

DCA is classified as Group 2B ("possibly carcinogenic") by IARC, with sufficient evidence in rodents but inadequate human data. Mechanistic studies suggest non-genotoxic pathways, such as PPARα activation and oxidative stress induction. Researchers should contextualize findings by:

  • Comparing species-specific metabolic pathways (e.g., human vs. murine GSTZ1 activity).
  • Evaluating dose thresholds for carcinogenicity (e.g., hepatocarcinogenesis in mice at ≥50 mg/kg/day).
  • Integrating histopathology (e.g., altered hepatic foci) with biomarkers like proliferating cell nuclear antigen (PCNA) .

Q. What methodological strategies address variability in DCA-induced hepatotoxicity across experimental models?

Key approaches include:

  • Standardizing exposure routes (oral vs. intravenous) and durations (acute vs. chronic).
  • Monitoring apoptosis/proliferation balance via TUNEL assays and BrdU labeling.
  • Controlling for confounding factors like diet-induced metabolic shifts (e.g., high-fat diets exacerbate hepatic steatosis in DCA-treated rodents) .

Q. How do GSTZ1 polymorphisms influence inter-individual responses to DCA in therapeutic settings?

GSTZ1 haplotype 1c-1d is associated with rapid DCA clearance but increased risk of enzyme inactivation. Pharmacodynamic studies should:

  • Use genotyped cohorts to stratify participants.
  • Monitor plasma DCA levels and urinary metabolites (e.g., thiodiacetic acid).
  • Adjust dosing intervals to mitigate accumulation in slow metabolizers .

Q. What experimental designs improve the reliability of DCA detection in drinking water studies?

To minimize false positives/negatives:

  • Optimize sample preservation (pH <2, 4°C storage).
  • Validate methods with matrix-matched standards (e.g., humic acid interference tests).
  • Employ tandem mass spectrometry (LC-MS/MS) for confirmatory analysis when GC/IC results are ambiguous .

Q. Data Contradiction Analysis

Q. Why do some studies report DCA as a chemotherapeutic agent while others highlight carcinogenic risks?

This dichotomy arises from dose- and context-dependent effects. At low doses (≤25 mg/kg), DCA inhibits pyruvate dehydrogenase kinase, promoting apoptosis in cancer cells. At higher doses (>50 mg/kg), chronic exposure induces oxidative DNA damage and clonal expansion in hepatocytes. Researchers must:

  • Define therapeutic windows using pharmacokinetic/pharmacodynamic (PK/PD) modeling.
  • Conduct long-term follow-ups to assess late-onset carcinogenicity in clinical cohorts .

Properties

IUPAC Name

2,2-dichloroacetic acid
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InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

JXTHNDFMNIQAHM-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Cl)Cl
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Molecular Formula

C2H2Cl2O2, Array
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Related CAS

13425-80-4 (Parent)
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DSSTOX Substance ID

DTXSID2020428
Record name Dichloroacetic acid
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Molecular Weight

128.94 g/mol
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Physical Description

Dichloroacetic acid appears as a colorless crystalline solid melting at 49 °F. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless crystalline solid.
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Boiling Point

381 °F at 760 mmHg (NTP, 1992), 193 °C, 194 °C, 381 °F
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Flash Point

greater than 235 °F (NTP, 1992), 113 °C (235 °F) - closed cup, >235 °F
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Solubility

greater than or equal to 100 mg/mL at 59 °F (NTP, 1992), Miscible with water, Miscible with ethanol, diethyl ether; soluble in acetone; slightly soluble in carbon tetrachloride, Solubility in water: miscible
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Density

1.563 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5634 g/cu cm at 20 °C, Relative density (water = 1): 1.56, 1.563
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Vapor Density

4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 111 °F ; 5 mmHg at 157.6 °F (NTP, 1992), 0.17 [mmHg], 0.179 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 19, 1 mmHg at 111 °F
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Color/Form

Liquid, Colorless liquid, Colorless crystalline solid melting at 49 °C

CAS No.

79-43-6, 63403-57-6, 173470-70-7
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Melting Point

49.5 °F (NTP, 1992), 45 °F, 12 °C, Liquid molar volume = 0.083010 cu m/kmol; Heat of fusion at melting point = 1.2343X10+7 J/kmol, 13.5 °C, "49.5 °F"
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Synthesis routes and methods

Procedure details

Name
COc1ccc(CCCCCCCCCCBr)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(CCCCCCCCCCC(Cl)(Cl)C(=O)O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetic acid
Reactant of Route 2
Dichloroacetic acid
Reactant of Route 3
Dichloroacetic acid
Reactant of Route 4
Dichloroacetic acid
Reactant of Route 5
Dichloroacetic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dichloroacetic acid

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